Dual Enzyme Inhibition Potency: dUTPase vs. DPD Binding Affinity Comparison
TAS-114 exhibits significantly greater inhibitory potency against dUTPase compared to DPD, with a 16.5-fold higher binding affinity for the primary target. This dual inhibition profile is unique among clinically evaluated fluoropyrimidine modulators [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | dUTPase Ki = 0.13 μM; DPD Ki = 2.14 μM |
| Comparator Or Baseline | Same compound, different targets (intra-compound comparison) |
| Quantified Difference | 16.5-fold greater potency for dUTPase vs. DPD |
| Conditions | In vitro enzyme inhibition assays; competitive inhibition at dUTP binding step; reversible inhibition mode for DPD |
Why This Matters
This differential potency profile confirms that dUTPase is the primary pharmacological target, enabling researchers to distinguish dUTPase-mediated effects from DPD-mediated bioavailability modulation in mechanistic studies.
- [1] Yano W, Yokogawa T, Wakasa T, et al. TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy. Mol Cancer Ther. 2018;17(8):1683-1693. View Source
